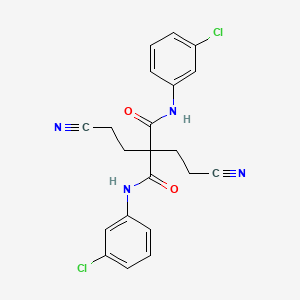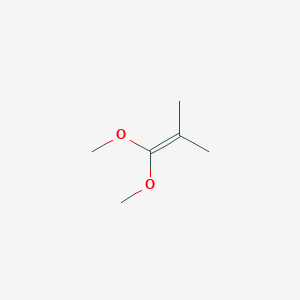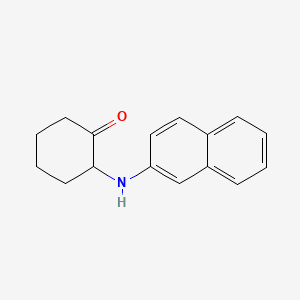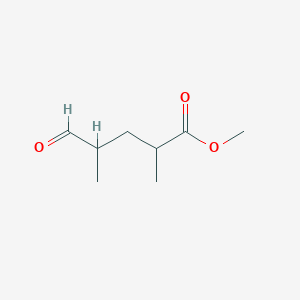![molecular formula C15H18O6 B14734384 [(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate CAS No. 6301-37-7](/img/structure/B14734384.png)
[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate is an organic compound with the molecular formula C15H18O6 and a molecular weight of 294.2998 g/mol . This compound is characterized by its ester functional groups, which are derived from phenylpropanoic acid and acetic acid. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate typically involves esterification reactions. One common method is the acid-catalyzed esterification of phenylpropanoic acid with acetic acid in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding phenylpropanoic acid and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products:
Hydrolysis: Phenylpropanoic acid and acetic acid.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester functional groups make it a versatile building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems where ester bonds can be hydrolyzed to release active pharmaceutical ingredients.
Industry: It is used in the production of polymers and resins, where its ester groups contribute to the material properties of the final products.
Mecanismo De Acción
The mechanism of action of [(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate involves its ester functional groups. These groups can undergo hydrolysis in biological systems, leading to the release of phenylpropanoic acid and acetic acid. The phenylpropanoic acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate can be compared with other esters derived from phenylpropanoic acid and acetic acid. Similar compounds include:
Methyl 3-phenylpropanoate: This compound has a similar ester structure but with a methyl group instead of the acetyloxy group.
Ethyl 3-phenylpropanoate: Similar to methyl 3-phenylpropanoate but with an ethyl group.
Phenylpropanoic acid esters: Various esters derived from phenylpropanoic acid with different alcohols.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical and physical properties compared to other similar compounds .
Propiedades
Número CAS |
6301-37-7 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
[(4-acetyloxyphenyl)-propanoyloxymethyl] propanoate |
InChI |
InChI=1S/C15H18O6/c1-4-13(17)20-15(21-14(18)5-2)11-6-8-12(9-7-11)19-10(3)16/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
YNKPHSNUGLRPRD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C1=CC=C(C=C1)OC(=O)C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)


![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)

![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
